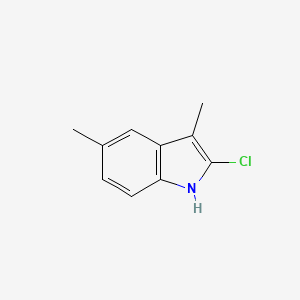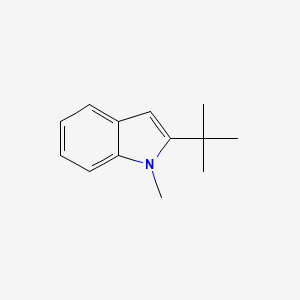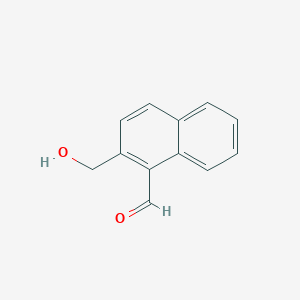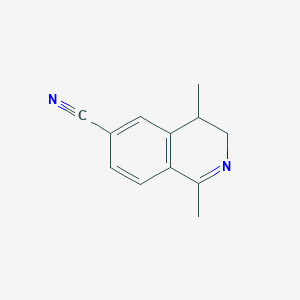
2-Chloro-3,5-dimethyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,5-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of chlorine and methyl groups to the indole structure can enhance its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dimethyl-1H-indole typically involves the chlorination of 3,5-dimethylindole. One common method is the reaction of 3,5-dimethylindole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,5-dimethyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: The chlorine atom and methyl groups on the indole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Chlorination: Thionyl chloride, phosphorus pentachloride, dichloromethane, low temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products
Substituted Indoles: Formed through electrophilic substitution reactions.
Indole-2,3-diones: Formed through oxidation reactions.
Indoline Derivatives: Formed through reduction reactions.
Applications De Recherche Scientifique
2-Chloro-3,5-dimethyl-1H-indole has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-3,5-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylindole: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Chloroindole: Lacks the methyl groups, leading to different chemical properties and applications.
Indole: The parent compound with a wide range of biological activities.
Uniqueness
2-Chloro-3,5-dimethyl-1H-indole is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity. This combination of substituents allows for specific interactions with molecular targets and the potential for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C10H10ClN |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
2-chloro-3,5-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10ClN/c1-6-3-4-9-8(5-6)7(2)10(11)12-9/h3-5,12H,1-2H3 |
Clé InChI |
BSMIQPSGYSMQIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=C2C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Chloropyrimido[5,4-d]pyrimidin-2-amine](/img/structure/B11909861.png)



![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)
![3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B11909881.png)


![(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B11909902.png)
![(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11909913.png)


